molecular formula C18H27N3O2 B251430 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide

Cat. No.: B251430
M. Wt: 317.4 g/mol
InChI Key: JPTWFLUOGADLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide, also known as IWP-2, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of developmental biology. IWP-2 is a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance.

Mechanism of Action

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide acts as a potent inhibitor of the Wnt signaling pathway by blocking the palmitoylation of Wnt proteins. Palmitoylation is a post-translational modification that involves the addition of a fatty acid (palmitate) to specific cysteine residues of Wnt proteins. This modification is essential for the secretion and activity of Wnt proteins. Porcupine is the enzyme responsible for catalyzing the palmitoylation of Wnt proteins. This compound binds to Porcupine and prevents it from catalyzing the palmitoylation of Wnt proteins, leading to the inhibition of Wnt protein secretion and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the development and differentiation of stem cells. In vitro studies have demonstrated that this compound can promote the differentiation of human embryonic stem cells (hESCs) into neural progenitor cells and inhibit their differentiation into mesodermal and endodermal lineages. In vivo studies using zebrafish and Xenopus embryos have shown that this compound can induce posterior neural tissue formation and inhibit anterior neural tissue formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide is its specificity for the Wnt signaling pathway. This specificity allows for the targeted inhibition of the pathway without affecting other signaling pathways. However, the potency of this compound can also be a limitation, as it may lead to off-target effects and toxicity at higher concentrations. Another limitation is the cost and expertise required for the synthesis of this compound, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide in scientific research. One potential application is in the field of tissue engineering, where this compound could be used to promote the differentiation of stem cells into specific cell types for tissue regeneration. Another potential application is in the treatment of developmental disorders and diseases, where the dysregulation of the Wnt signaling pathway has been implicated. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide involves several steps and requires expertise in organic chemistry. The first step involves the reaction of 4-bromoaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form N-[4-(4-isobutyryl-1-piperazinyl)phenyl]carboxamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, this compound. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide has been extensively studied for its potential applications in developmental biology, stem cell research, and tissue engineering. The Wnt signaling pathway plays a crucial role in embryonic development, and its dysregulation has been linked to various developmental disorders and diseases. This compound inhibits the Wnt signaling pathway by specifically targeting the enzyme Porcupine, which is responsible for the palmitoylation of Wnt proteins. This inhibition leads to the suppression of Wnt protein secretion and downstream signaling.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-methyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C18H27N3O2/c1-13(2)17(22)19-15-5-7-16(8-6-15)20-9-11-21(12-10-20)18(23)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,22)

InChI Key

JPTWFLUOGADLQV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C

Origin of Product

United States

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